L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine
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Overview
Description
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine is a peptide compound composed of six amino acids: serine, alanine, lysine, valine, alanine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Reagents like NHS esters or carbodiimides.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
L-Valyl-L-alanine: A dipeptide with different amino acid sequence but similar structural properties.
Uniqueness
L-Seryl-L-alanyl-L-lysyl-L-valyl-L-alanyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophilic and hydrophobic residues allows for versatile interactions in various environments.
Properties
CAS No. |
655230-41-4 |
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Molecular Formula |
C25H47N7O8 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H47N7O8/c1-12(2)18(24(38)29-15(6)21(35)32-19(13(3)4)25(39)40)31-23(37)17(9-7-8-10-26)30-20(34)14(5)28-22(36)16(27)11-33/h12-19,33H,7-11,26-27H2,1-6H3,(H,28,36)(H,29,38)(H,30,34)(H,31,37)(H,32,35)(H,39,40)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
QVZYMQOPIFBDOF-DYKIIFRCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
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